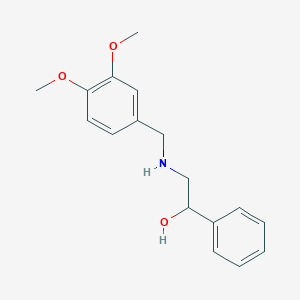

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Beschreibung

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methylamino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-16-9-8-13(10-17(16)21-2)11-18-12-15(19)14-6-4-3-5-7-14/h3-10,15,18-19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEUGWRWCSCAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405960 | |

| Record name | T6668830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110339-51-0 | |

| Record name | T6668830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol synthesis route

An In-Depth Technical Guide to the Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Executive Summary

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a substituted phenylethanolamine derivative of interest in medicinal chemistry and drug development. The phenylethanolamine scaffold is a crucial pharmacophore in many biologically active compounds.[1][2] This document details two primary synthetic strategies: the direct nucleophilic ring-opening of an epoxide and the widely applicable reductive amination pathway. By examining the mechanistic underpinnings, experimental protocols, and comparative advantages of each route, this guide serves as a critical resource for researchers and scientists engaged in the synthesis of novel bioactive molecules. Detailed, field-proven protocols are provided, alongside a critical analysis of experimental choices to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of the Phenylethanolamine Scaffold

The target molecule, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, belongs to the broad class of phenylethanolamine derivatives. This structural motif is central to a wide array of pharmaceuticals and biologically active compounds due to its ability to interact with various adrenergic and other G-protein coupled receptors.[1] The specific substitution pattern, featuring a 3,4-dimethoxybenzyl group, can modulate pharmacological activity, influencing properties such as receptor selectivity, potency, and metabolic stability.[3] Derivatives of this class have shown potential as bronchodilators, anti-inflammatory agents, and in other therapeutic areas.[3][4]

Chemical Identity and Properties:

-

IUPAC Name: 2-{[(3,4-dimethoxyphenyl)methyl]amino}-1-phenylethan-1-ol[5]

-

CAS Number: 110339-51-0

-

Molecular Formula: C₁₇H₂₁NO₃

-

Molecular Weight: 287.35 g/mol

-

Boiling Point: ~435.9°C at 760 mmHg

Understanding efficient and scalable synthesis routes is paramount for further investigation and development of this and related compounds. This guide will focus on the two most chemically sound and commonly employed strategies for its synthesis.

Synthetic Strategies and Mechanistic Considerations

The construction of the target secondary amine can be approached from two distinct retrosynthetic disconnections, leading to two primary forward-synthesis strategies.

Route A: Direct Nucleophilic Ring-Opening of Styrene Oxide

This method represents a convergent approach where the carbon backbone and the C-N bond are formed in a single step. The synthesis involves the direct reaction of 3,4-dimethoxybenzylamine with styrene oxide.

Mechanism: The reaction proceeds via a standard SN2 nucleophilic substitution. The nitrogen atom of the primary amine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. In the case of styrene oxide, the attack preferentially occurs at the less sterically hindered terminal carbon atom, leading to the desired 2-amino-1-phenylethanol regiochemistry. The reaction is typically facilitated by heating in a suitable polar aprotic solvent like acetonitrile.[5]

Caption: Diagram 1: Workflow for Epoxide Ring-Opening.

Route B: Reductive Amination

Reductive amination is one of the most powerful and versatile methods for synthesizing amines.[6] This strategy involves two key steps: the formation of an imine (or Schiff base) from a primary amine and an aldehyde, followed by the reduction of the imine to the corresponding secondary amine. For the target molecule, this involves reacting 2-amino-1-phenylethanol with 3,4-dimethoxybenzaldehyde.

Mechanism:

-

Imine Formation: The nucleophilic nitrogen of 2-amino-1-phenylethanol attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This is followed by dehydration to form a transient C=N double bond of the imine intermediate. This step is typically reversible and often acid-catalyzed.[7]

-

Reduction: The imine is then reduced to the amine. This can be achieved in the same pot ("direct" reductive amination) or in a stepwise fashion.[6][8] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity.[7][8] NaBH₃CN is particularly useful as it is mild enough to not reduce the aldehyde starting material but is effective at reducing the protonated imine as it forms.[7]

Caption: Diagram 2: Logical Flow of Reductive Amination.

Comparative Analysis of Synthetic Routes

The choice between these two primary routes depends on several factors, including starting material availability, desired scale, and control over stereochemistry.

| Feature | Route A: Epoxide Ring-Opening | Route B: Reductive Amination |

| Starting Materials | 3,4-Dimethoxybenzylamine, Styrene Oxide | 2-Amino-1-phenylethanol, 3,4-Dimethoxybenzaldehyde |

| Atom Economy | High (addition reaction) | Good (loss of one water molecule) |

| Versatility | Moderate; limited by available epoxides. | High; a vast number of amines and carbonyls can be used.[6] |

| Reaction Conditions | Typically requires heating (reflux).[5] | Often proceeds at room temperature.[7][8] |

| Stereocontrol | If a chiral epoxide is used, stereochemistry is transferred. | If a chiral amine is used, stereochemistry is retained. |

| Work-up/Purification | Distillation and recrystallization may be needed.[5] | Typically involves extraction and chromatographic purification or recrystallization. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure robust and reproducible outcomes.

Protocol: Synthesis via Reductive Amination (Preferred Route)

This protocol is favored for its versatility and generally milder conditions. It proceeds via the in-situ formation and reduction of the intermediate imine.

Step-by-Step Methodology:

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.05 eq) in a suitable solvent such as methanol or dichloromethane (approx. 10 mL per gram of amine).

-

Causality: Methanol is an excellent solvent for both the reactants and the sodium borohydride reducing agent. The slight excess of the aldehyde ensures complete consumption of the primary amine.

-

-

Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine-hemiaminal equilibrium. The reaction can be monitored by TLC.

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 20-30 minutes.

-

Causality: Cooling is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction or side reactions. Portion-wise addition maintains a safe reaction temperature.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the imine intermediate.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic. This destroys excess NaBH₄. The product will likely be protonated and soluble in the aqueous phase.

-

Basification and Extraction: Basify the aqueous solution with 2M NaOH to a pH of >10. This deprotonates the amine product, rendering it soluble in organic solvents. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.

Protocol: Synthesis via Epoxide Ring-Opening

This protocol is based on a documented literature procedure and is effective for its directness.[5]

Step-by-Step Methodology:

-

Reaction Setup: Combine 3,4-dimethoxybenzylamine (16.7 g, 1.0 eq) and styrene oxide (12.0 g, 1.0 eq) in acetonitrile (250 mL) in a round-bottom flask fitted with a reflux condenser.[5]

-

Causality: Acetonitrile serves as a polar aprotic solvent that can solubilize the reactants and withstand the required reflux temperature.

-

-

Heating: Heat the solution to reflux and maintain this temperature for approximately 16 hours.[5]

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amine on the epoxide ring, which is relatively slow at room temperature.

-

-

Solvent Removal: After the reaction period, cool the mixture to room temperature and concentrate it to a residue using a rotary evaporator.[5]

-

Initial Purification (Distillation): Distill the residue under high vacuum (e.g., 0.5 mm Hg), collecting the fraction that distills above 120 °C.[5] The product should solidify upon cooling.

-

Final Purification (Recrystallization): Recrystallize the solidified distillate from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (13.4 g).[5] The reported melting point is 93-94 °C.[5]

-

Safety Note: Benzene is a known carcinogen. Toluene can be a suitable, less hazardous substitute for benzene in many recrystallization procedures. All handling should be performed in a certified chemical fume hood.

-

Characterization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Validation of the final product's identity and purity is crucial. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the methoxy groups, and the protons on the ethanolamine backbone.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (287.35 g/mol ).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for O-H (alcohol), N-H (secondary amine), and C-O (ether) functional groups.

-

Melting Point Analysis: A sharp melting point range, consistent with literature values (e.g., 93-94 °C), indicates high purity.[5]

Conclusion

The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can be achieved efficiently through at least two robust synthetic routes. The direct ring-opening of styrene oxide offers a highly atom-economical, one-step process, as demonstrated by a patented procedure.[5] However, the reductive amination pathway provides superior versatility, allowing for the synthesis of a wide library of analogues by simply varying the amine and carbonyl starting materials.[6] The choice of method will ultimately be guided by the specific goals of the research program, including precursor availability, required scale, and the need for structural diversity. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist or researcher working in this area.

References

-

Title: Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine Source: PrepChem.com URL: [Link]

- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: European Patent Office - EP 0924193 A1 URL

- Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives Source: Google Patents - EP0924194B1 URL

-

Title: Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol Source: International Journal of Science and Engineering URL: [Link]

-

Title: Experiments on Contemporary Chemistry Topics Source: Hong Kong Polytechnic University URL: [Link]

-

Title: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol Source: Crysdot LLC URL: [Link]

-

Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

-

Title: The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines Source: Arkivoc URL: [Link]

-

Title: Biocatalytic reductive amination for the synthesis of aliphatic amino alcohols Source: ResearchGate URL: [Link]

-

Title: The Pharmacology of Two Novel Long-Acting Phosphodiesterase 3/4 Inhibitors... Source: ResearchGate URL: [Link]

-

Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases... Source: Frontiers in Catalysis URL: [Link]

-

Title: 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one Source: MDPI URL: [Link]

-

Title: Pharmacological Activities of Aminophenoxazinones Source: PubMed URL: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

Technical Monograph: Physicochemical Profiling of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

The following technical guide provides an in-depth physicochemical and analytical profile of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol , a critical secondary amine intermediate often utilized in the synthesis of

CAS Registry Number: 110339-51-0

Compound Class:

Executive Summary & Structural Logic

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (hereafter referred to as DMB-PE ) represents a "privileged structure" in medicinal chemistry. It combines a lipophilic 1-phenylethanol core (mimicking the catecholamine backbone) with a 3,4-dimethoxybenzyl (veratryl) tail.

From a synthetic perspective, the veratryl group serves two distinct roles:

-

Lipophilic Anchor: It increases the LogP, facilitating cell membrane permeability during in vitro assays of derivatives.

-

Protecting Group Equivalent: The electron-rich benzyl ring is susceptible to oxidative cleavage or hydrogenolysis, making DMB-PE a versatile "masked" primary amine precursor.

Chemical Identity

| Parameter | Specification |

| IUPAC Name | 2-[(3,4-dimethoxyphenyl)methylamino]-1-phenylethanol |

| Molecular Formula | |

| Molecular Weight | 287.35 g/mol |

| SMILES | COc1ccc(cNcc(O)c2ccccc2)cc1OC |

| Chiral Center | C1 of the ethanol chain (Exists as (R), (S), or Racemate) |

Physicochemical Properties

Data synthesized from experimental synthesis reports and predictive QSAR modeling.

Thermodynamic & Solubility Profile

The presence of the secondary amine and the hydroxyl group creates a molecule with amphiphilic character. The free base is a solid, while salts (HCl, tartrate) are highly water-soluble.

| Property | Value / Description | Contextual Note |

| Physical State | Crystalline Solid | Recrystallized from benzene/hexane or EtOAc/Heptane. |

| Melting Point | 93°C – 94°C | Sharp transition indicates high crystallinity in the free base form. |

| Boiling Point | >120°C at 0.5 mmHg | High vacuum required for distillation due to thermal lability. |

| pKa (Base) | ~9.2 (Predicted) | Typical for secondary amines; protonated at physiological pH. |

| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted) | Moderate lipophilicity; suitable for CNS penetration if not effluxed. |

| Solubility (Water) | Low (< 1 mg/mL) | As free base. Requires acidification (pH < 5) for aqueous solubility. |

| Solubility (Organic) | High | Soluble in DCM, Methanol, Acetonitrile, DMSO. |

Structural Stability & Reactivity

-

Oxidative Liability: The electron-rich dimethoxybenzyl ring is sensitive to strong oxidants (e.g., CAN, DDQ), which can cleave the benzyl C-N bond.

-

Thermal Stability: Stable up to ~100°C. Prolonged heating above 120°C without vacuum may induce dehydration to the enamine or styrene derivative.

-

Hygroscopicity: The free base is non-hygroscopic, but hydrochloride salts are likely deliquescent and require storage in desiccators.

Synthetic Methodology & Reaction Engineering

The most robust route to DMB-PE involves the regioselective ring-opening of styrene oxide. This method is preferred over reductive amination for its atom economy and avoidance of unstable imine intermediates.

Core Synthesis Protocol (Nucleophilic Opening)

Reaction: Styrene Oxide + 3,4-Dimethoxybenzylamine

-

Stoichiometry: A slight excess of amine (1.1 eq) is recommended to prevent polymerization of the epoxide.

-

Solvent System: Acetonitrile (ACN) is superior to alcohols as it prevents competitive solvolysis of the epoxide.

-

Thermodynamics: Reflux (80-82°C) provides sufficient energy to overcome the activation barrier for the

attack at the less hindered carbon.

Process Flow Diagram (DOT Visualization)

The following workflow outlines the synthesis and critical purification decision points.

Figure 1: Critical path for the synthesis and purification of DMB-PE, highlighting the high-vacuum distillation step required to remove unreacted amine.

Analytical Characterization Standards

To validate the identity of DMB-PE, the following spectral features must be confirmed. These values serve as release criteria for research-grade material.

Proton NMR ( -NMR, 400 MHz, )

-

Aromatic Region (6.8 – 7.4 ppm): Multiplet corresponding to the monosubstituted phenyl ring (5H) and the 1,2,4-trisubstituted veratryl ring (3H).

-

Chiral Methine (4.7 ppm): A distinct doublet of doublets (dd) representing the

proton. -

Methoxy Groups (3.85 – 3.88 ppm): Two sharp singlets (6H total), characteristic of the 3,4-dimethoxy motif.

-

Benzylic Methylene (3.7 ppm): Singlet or AB quartet (if chiral influence is strong) for

. -

Ethylene Bridge (2.7 – 2.9 ppm): Multiplet for the

protons adjacent to the chiral center.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Molecular Ion

: m/z 288.16 -

Fragmentation Pattern:

-

Loss of water (

). -

Tropylium ion formation (m/z 91) from the phenyl ring.

-

Veratryl cation (m/z 151) is a dominant diagnostic fragment.

-

Storage & Handling Protocols

Safety Advisory: While DMB-PE is not classified as a potent toxin, its structural similarity to adrenergic agents warrants caution.

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen). The amine is prone to slow air oxidation (N-oxide formation) over months if exposed.

-

Handling: Use standard PPE. Avoid inhalation of dusts.

-

Solution Stability: Solutions in DMSO or Methanol are stable for >24 hours at room temperature. For LC-MS analysis, prepare fresh to avoid observing oxidative artifacts.

References

-

Synthesis & Physical Constants

- Source: PrepChem. (n.d.). Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine.

-

URL:[Link]

-

Commercial Specification & CAS Verification

-

Mass Spectral Library Data

Sources

Molecular Structure & Technical Guide: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Executive Summary

Compound Identity: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol CAS Registry Number: 110339-51-0 Molecular Formula: C₁₇H₂₁NO₃ Molecular Weight: 287.35 g/mol [1][2]

This guide provides a comprehensive technical analysis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol , a secondary amine scaffold integrating a lipophilic 3,4-dimethoxybenzyl moiety with a polar 2-amino-1-phenylethanol core. Structurally, it belongs to the

This document details the molecular architecture, validated synthetic pathways, physiochemical characterization, and pharmacophore mapping relevant to drug development researchers.

Molecular Architecture & Properties[4]

Structural Analysis

The molecule consists of two distinct domains linked by a secondary amine:

-

Pharmacophoric Core (Polar): The 2-amino-1-phenylethanol segment contains a chiral center at the C1 position (bearing the hydroxyl group). This motif is critical for hydrogen bonding interactions, typically with Serine or Aspartate residues in G-protein coupled receptors (GPCRs).

-

Lipophilic Tail (Non-polar/Electronic): The 3,4-dimethoxybenzyl group serves as a bulky, electron-rich aromatic system. The methoxy groups function as weak hydrogen bond acceptors and significantly alter the electronic density of the benzene ring, influencing

stacking interactions.

Stereochemistry

The C1 carbon is a stereogenic center. The compound exists as two enantiomers:

-

(R)-isomer: Generally correlates with higher potency in adrenergic ligands (e.g., epinephrine, salbutamol).

-

(S)-isomer: Often less active or possessing distinct pharmacological profiles.

-

Note: Unless specified as a chiral synthesis, the standard CAS 110339-51-0 typically refers to the racemate.

Physiochemical Data Table

| Property | Value | Notes |

| Formula | C₁₇H₂₁NO₃ | |

| MW | 287.35 Da | |

| H-Bond Donors | 2 | (OH, NH) |

| H-Bond Acceptors | 4 | (2x OMe, 1x OH, 1x N) |

| cLogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; CNS penetrant potential. |

| pKa (Base) | ~9.0 - 9.5 | Secondary amine is protonated at physiological pH. |

| Rotatable Bonds | 6 | High conformational flexibility. |

Synthetic Pathways & Protocols

The most robust and scalable method for synthesizing this compound is Reductive Amination . This pathway avoids the risk of over-alkylation common with direct alkylation (SN2) methods.

Reaction Scheme (Reductive Amination)

Reagents: 3,4-Dimethoxybenzaldehyde + 2-Amino-1-phenylethanol Reducing Agent: Sodium Borohydride (NaBH₄) Solvent: Methanol (MeOH) or Ethanol (EtOH)

Figure 1: Reductive amination pathway via imine formation and subsequent borohydride reduction.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale

-

Imine Formation:

-

In a 100 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in anhydrous Methanol (30 mL).

-

Add 2-amino-1-phenylethanol (1.37 g, 10 mmol) in one portion.

-

Critical Step: Add activated molecular sieves (3Å or 4Å) or anhydrous MgSO₄ to scavenge water and drive the equilibrium toward the imine.

-

Stir at room temperature (20-25°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

-

Reduction:

-

Cool the reaction mixture to 0°C (ice bath).

-

Slowly add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up:

-

Quench the reaction with 1N HCl (dropwise) until pH ~2 (destroys excess hydride).

-

Basify to pH >10 using 10% NaOH or saturated NaHCO₃.

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

The crude oil often crystallizes upon standing.

-

Recrystallization: Dissolve in minimal hot Isopropanol (IPA) or Ethyl Acetate/Hexane mixture.

-

Yield Target: 75–85%.

-

Structural Characterization (Spectroscopy)

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

Predicted Shifts & Multiplicities:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | Phenyl ring protons |

| Aromatic | 6.75 – 6.90 | Multiplet | 3H | 3,4-Dimethoxybenzyl ring |

| Methine | 4.75 | dd | 1H | CH -OH (Chiral center) |

| Methoxy | 3.85, 3.87 | Singlets | 6H | 2x -OCH ₃ |

| Benzylic | 3.75 | Singlet (or ABq) | 2H | N-CH ₂-Ar (Benzyl) |

| Methylene | 2.70 – 2.95 | Multiplet | 2H | -CH(OH)-CH ₂-N |

| Amine/OH | ~2.50 | Broad s | 2H | -OH and -NH (Exchangeable) |

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: 288.16 m/z

-

Fragmentation Pattern:

-

Loss of H₂O ([M+H-18]⁺).

-

Cleavage at the C-N bond yielding the dimethoxybenzyl cation (m/z 151), a highly stable tropylium-like ion.

-

Pharmacophore & Biological Context[5][6][7]

This molecule acts as a flexible scaffold capable of interacting with monoamine receptors.

Binding Mode Hypothesis

The structure mimics the catecholamine binding motif but replaces the catechol hydroxyls with methoxy groups (reducing polarity and oxidation susceptibility) and adds a bulky benzyl tail.

Figure 2: Pharmacophore mapping of the 2-amino-1-phenylethanol scaffold.

Potential Applications

-

Adrenergic Modulation: The backbone is homologous to

-blockers. The bulky dimethoxybenzyl group suggests potential selectivity for -

Enzyme Inhibition: Benzylamines are known inhibitors of Phenylethanolamine N-methyltransferase (PNMT) .[3] This specific derivative may act as a competitive inhibitor for PNMT or Monoamine Oxidase (MAO).

-

Chiral Resolution: The enantiopure form can serve as a chiral base for resolving acidic racemates.

References

-

PubChem Compound Summary. (2025). 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (CID 110339-51-0).[1][2] National Center for Biotechnology Information. [Link]

-

Fuller, R. W., et al. (1973).[3] Inhibition of phenylethanolamine N-methyltransferase by benzylamines.[3] Journal of Medicinal Chemistry, 16(2), 106-109.[3] [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

A Comprehensive Exploration for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol. Drawing upon its structural similarity to known pharmacologically active molecules, particularly phenylethanolamines and phenethylamines, this document outlines a scientifically grounded rationale for investigating its potential as a modulator of adrenergic receptors and calcium channels. Detailed, step-by-step experimental protocols for in vitro characterization are provided to guide researchers in elucidating the compound's pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents.

Introduction: Unveiling a Candidate Molecule

The compound 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol belongs to the phenylethanolamine class of compounds, which are structurally related to endogenous catecholamines such as norepinephrine and epinephrine.[1] The core phenylethanolamine scaffold is a well-established pharmacophore known to interact with various biological targets, most notably the adrenergic receptors which are integral to the sympathetic nervous system's "fight-or-flight" response.[2] The substitution pattern, featuring a 3,4-dimethoxybenzyl group, introduces unique electronic and steric properties that may confer selectivity and novel activity profiles compared to endogenous ligands.[3] The synthesis of this specific compound has been previously described, providing a clear path for its preparation for biological evaluation.[4]

This guide will explore the most probable biological activities of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol based on its chemical architecture and the known pharmacology of related molecules. We will delve into the rationale for investigating its potential as both an adrenergic receptor modulator and a calcium channel blocker, and provide detailed experimental workflows for its characterization.

Rationale for Potential Biological Activities

Adrenergic Receptor Modulation: A Primary Hypothesis

The structural resemblance of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol to known adrenergic agonists and antagonists is the primary driver for investigating its activity at these receptors.[[“]] Adrenergic receptors, which are G protein-coupled receptors (GPCRs), are classified into two main types, α and β, with several subtypes each.[2] They mediate a wide range of physiological responses, including vasoconstriction, vasodilation, heart rate modulation, and bronchodilation.[6]

-

Structural Analogy: The phenylethanolamine core is a classic feature of many sympathomimetic amines that interact with adrenergic receptors.[[“]][[“]]

-

Potential for Subtype Selectivity: The bulky and electron-donating 3,4-dimethoxybenzyl group could influence the binding affinity and selectivity for different adrenergic receptor subtypes (α1, α2, β1, β2, β3).[2]

Calcium Channel Blocking Activity: A Secondary but Plausible Target

Several compounds with a phenethylamine backbone have been shown to exhibit calcium channel blocking activity.[9] Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control a multitude of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[10]

-

Pharmacophore Overlap: The structural motifs present in some calcium channel blockers share similarities with the target compound.

-

Cardiovascular Implications: An effect on calcium channels would have significant implications for cardiovascular function, a common therapeutic area for phenylethanolamine derivatives.[6]

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the potential biological activities of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a tiered approach starting with in vitro assays is recommended.

Workflow for Adrenergic Receptor Activity Screening

The following diagram outlines a comprehensive workflow for assessing the compound's interaction with adrenergic receptors.

Caption: Workflow for Calcium Channel Blocker Screening.

Detailed Protocol: In Vitro Aortic Ring Assay for Vasorelaxant Activity

This ex vivo protocol assesses the compound's ability to relax pre-contracted vascular smooth muscle, which can be indicative of calcium channel blocking activity. [11] Objective: To evaluate the vasorelaxant effect of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol on isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.

-

Test compound: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes, with solution changes every 15 minutes.

-

Induce a sustained contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).

-

Once the contraction has stabilized, add cumulative concentrations of the test compound to the organ bath.

-

Record the relaxation response at each concentration.

-

Calculate the percentage of relaxation relative to the pre-contracted tension.

-

Construct a concentration-response curve and determine the EC50 value.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Adrenergic Receptor Binding Affinities (Ki, nM)

| Compound | α1A | α1B | α1D | α2A | α2B | α2C | β1 | β2 | β3 |

| Test Compound | Value | Value | Value | Value | Value | Value | Value | Value | Value |

| Reference 1 | Value | Value | Value | Value | Value | Value | Value | Value | Value |

| Reference 2 | Value | Value | Value | Value | Value | Value | Value | Value | Value |

Table 2: Hypothetical Vasorelaxant Potency (EC50, µM)

| Compound | Aortic Rings (pre-contracted with PE) | Aortic Rings (pre-contracted with KCl) |

| Test Compound | Value | Value |

| Verapamil (Reference) | Value | Value |

Conclusion and Future Directions

The structural features of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol strongly suggest a potential for interaction with the adrenergic system and possibly calcium channels. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the initial characterization of its biological activity. The data generated from these studies will be crucial in determining the compound's pharmacological profile, including its potency, selectivity, and mechanism of action. Positive findings from these in vitro and ex vivo studies would warrant further investigation, including more advanced cellular assays, in vivo animal models to assess cardiovascular and other systemic effects, and ultimately, evaluation of its therapeutic potential.

References

- Berridge, M. J. (1993). Cell signalling. A tale of two messengers.

- Bylund, D. B., & Toews, M. L. (1993). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of pharmacological and toxicological methods, 30(2), 75–83.

- Consensus. (n.d.). Can Phenethylamine (PEA)

- Hess, P., Lansman, J. B., & Tsien, R. W. (1984). Different modes of Ca channel gating behaved as distinct states of the channel.

- Inbe, H., & Kishioka, S. (2012). Serotonin-Norepinephrine Reuptake Inhibitors.

- Jordan, B. A., & Devi, L. A. (1999). G-protein-coupled receptor heterodimerization modulates receptor function.

- Langer, S. Z. (1974). Presynaptic regulation of catecholamine release. Biochemical pharmacology, 23(13), 1793–1800.

-

Phenylethanolamine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. (n.d.). In PrepChem.com. Retrieved from [Link]

- What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020, September 10).

- Williams, M. (2008). Receptors as drug targets. In Comprehensive medicinal chemistry II (pp. 69-114). Elsevier.

- Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The physiology, pathology, and pharmacology of voltage-gated calcium channels and their future therapeutic potential. Pharmacological reviews, 67(4), 821–870.

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. consensus.app [consensus.app]

- 6. Cardiovascular actions of beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

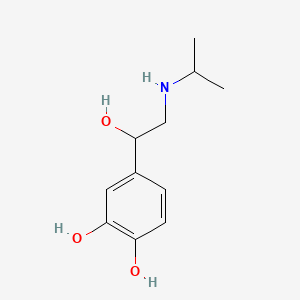

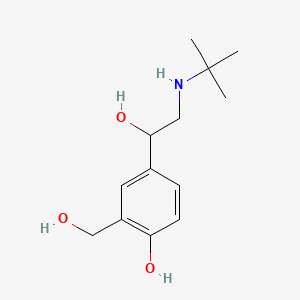

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to the Derivatives of 2-Amino-1-phenylethanol

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. Its inherent chirality and capacity for diverse functionalization have made it a cornerstone in the development of therapeutics targeting a wide array of physiological systems, most notably the adrenergic system. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-amino-1-phenylethanol derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The Chiral Core: Synthesis of 2-Amino-1-phenylethanol

The stereochemistry of the 2-amino-1-phenylethanol core is paramount to its biological activity. The presence of a chiral center at the carbinol carbon dictates the interaction with and selectivity for its biological targets. Consequently, enantioselective synthesis is a critical aspect of developing therapeutics based on this scaffold.

Enantioselective Synthetic Strategies

Several robust methods have been developed for the synthesis of enantiomerically pure 2-amino-1-phenylethanol. The choice of synthetic route is often dictated by the desired scale of production, cost-effectiveness, and the required enantiomeric excess (ee).

One prominent method involves the enantioselective reduction of a prochiral ketone precursor. For instance, 2-chloroacetophenone can be reduced using a chiral oxazaborolidine catalyst in the presence of borane, yielding the corresponding chiral chlorohydrin with high enantioselectivity (93-97% ee). Subsequent amination with ammonium hydroxide affords the desired 2-amino-1-phenylethanol.[1][2][3]

Another powerful approach is the Noyori asymmetric hydrogenation. In this method, a protected amino ketone, such as a succinimido acetophenone, is hydrogenated using a chiral ruthenium complex. This process can yield the corresponding protected amino alcohol with excellent enantioselectivity (up to 98% ee).[1][3] Subsequent deprotection provides the enantiopure amino alcohol.

A classic and still relevant method is the resolution of a racemic mixture of 2-amino-1-phenylethanol. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as di-O-toluoyltartaric acid. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[1][3]

The synthesis can also commence from styrene oxide, a readily available starting material. The regioselective opening of the epoxide ring with an amine source provides a direct route to the 2-amino-1-phenylethanol backbone.[4]

Experimental Protocol: Enantioselective Reduction of 2-Chloroacetophenone

This protocol is a representative example of an enantioselective reduction to produce a key intermediate for 2-amino-1-phenylethanol synthesis.

-

Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to 0°C in an ice bath. Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex to the catalyst solution while maintaining the temperature at 0°C.

-

Substrate Addition: To the activated catalyst solution, add a solution of 2-chloroacetophenone in anhydrous THF dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude chiral chlorohydrin can be purified by flash column chromatography on silica gel.

Structure-Activity Relationships: Tuning for Selectivity and Potency

The pharmacological profile of 2-amino-1-phenylethanol derivatives is exquisitely sensitive to structural modifications. By strategically altering substituents on the phenyl ring, the amino group, and the hydroxyl group, medicinal chemists can fine-tune the potency and selectivity of these compounds for their intended biological targets, primarily the adrenergic receptors.

Adrenergic Receptor Subtype Selectivity

The adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are divided into two main types: α and β, each with several subtypes (α₁, α₂, β₁, β₂, β₃). The physiological effects of activating these receptors are diverse and tissue-specific.

-

α-Adrenergic Receptors: Generally associated with smooth muscle contraction.

-

β-Adrenergic Receptors: Primarily involved in smooth muscle relaxation, cardiac stimulation, and metabolic effects.

The substitution pattern on the 2-amino-1-phenylethanol scaffold is a key determinant of its affinity and efficacy for these receptor subtypes.

Key Structural Modifications and Their Impact

| Structural Modification | Effect on Adrenergic Receptor Activity | Rationale |

| Phenyl Ring Substitution | ||

| 3,4-Dihydroxy (Catechol) | High affinity for both α and β receptors. | Mimics the structure of endogenous catecholamines like norepinephrine and epinephrine. |

| 3,5-Dihydroxy | Increased selectivity for β₂ receptors. | The altered substitution pattern is less recognized by α and β₁ receptors. |

| 4-Hydroxy-3-hydroxymethyl | High selectivity for β₂ receptors. | The hydroxymethyl group is a key feature of the potent β₂ agonist salbutamol. |

| 3-Fluoro-5-cyano | Potent and highly selective β₂ agonism. | Electronic and steric effects of these substituents enhance binding to the β₂ receptor. |

| Amino Group Substitution | ||

| Primary amine (-NH₂) | Potent α-agonist activity. | Smaller substituents are favored by the α-receptor binding pocket. |

| Secondary amine (e.g., -NH-isopropyl) | Increased β-agonist activity. | Bulkier substituents on the nitrogen atom increase affinity for β-receptors. |

| Tertiary butyl (-NH-t-butyl) | High selectivity for β₂ receptors. | The large tertiary butyl group is well-accommodated in the β₂ receptor binding site. |

| Side Chain Modification | ||

| α-Methyl group | Reduced direct receptor agonist activity. | Steric hindrance at the α-position can interfere with receptor binding. |

Therapeutic Applications: From Bronchodilators to CNS Agents

The versatility of the 2-amino-1-phenylethanol scaffold is evident in the wide range of therapeutic agents that incorporate this core structure.

Adrenergic Agonists

Many clinically important drugs are adrenergic agonists that contain the 2-amino-1-phenylethanol moiety.

-

Salbutamol (Albuterol): A selective β₂-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structure features a 4-hydroxy-3-hydroxymethylphenyl group and a tertiary butyl group on the nitrogen.

-

Norepinephrine (Noradrenaline): An endogenous catecholamine that acts as a potent agonist at α₁-, α₂-, and β₁-adrenergic receptors. It is used clinically as a vasopressor to treat hypotension.

-

Phenylephrine: A selective α₁-adrenergic receptor agonist used as a nasal decongestant and mydriatic agent.

Central Nervous System (CNS) Active Agents

Derivatives of 2-amino-1-phenylethanol have also found applications as CNS stimulants and anorectics.

-

Cathinone: A naturally occurring stimulant found in the khat plant.

-

Ephedrine and Pseudoephedrine: Diastereomers that act as CNS stimulants and decongestants.

Other Therapeutic Areas

The 2-amino-1-phenylethanol scaffold has been explored for a variety of other therapeutic applications, including:

-

Antimalarials: Some derivatives have shown promising activity against Plasmodium falciparum.[5]

-

Antidepressants: The structure is related to some classes of antidepressant drugs.

Mechanism of Action: Signaling Pathways of Adrenergic Receptors

The therapeutic effects of 2-amino-1-phenylethanol derivatives that target adrenergic receptors are mediated through complex intracellular signaling cascades.

α-Adrenergic Receptor Signaling

-

α₁-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in various cellular responses, including the inhibition of neurotransmitter release.

β-Adrenergic Receptor Signaling

-

β₁, β₂, and β₃-Adrenergic Receptors: These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (β₂) and increased heart rate and contractility (β₁).

Caption: Signaling pathways of α1 and β-adrenergic receptors.

Conclusion

The 2-amino-1-phenylethanol scaffold remains a highly valuable and versatile platform in modern drug discovery. Its rich history and continued exploration underscore the power of this chemical motif to generate a diverse range of therapeutic agents. A thorough understanding of its synthesis, structure-activity relationships, and mechanisms of action is essential for researchers and scientists seeking to develop the next generation of innovative medicines based on this privileged core.

References

-

De-la-Cruz, H., et al. (2020). Enantioselective Synthesis of β-Amino Alcohols: A Review. Molecules, 25(19), 4448. [Link]

-

Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Johnson, M. (2003). Beta2-adrenoceptors: mechanisms of action of beta2-agonists. Paediatric respiratory reviews, 4(1), 57-62. [Link]

- Patil, P. N. (2011). A textbook of medicinal chemistry.

-

Chaparro, M. J., et al. (2014). Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives. ACS medicinal chemistry letters, 5(6), 657-661. [Link]

Sources

Methodological & Application

Applications of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol in Organic Synthesis: A Technical Guide

Introduction: In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. Chiral amino alcohols represent a cornerstone class of molecules that enable chemists to achieve high levels of stereocontrol in chemical transformations. Among these, 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol stands out as a versatile chiral building block. Its structure, featuring a stereogenic center, a secondary amine, and a hydroxyl group, offers multiple points for modification and coordination, making it a valuable precursor for chiral auxiliaries and ligands in asymmetric synthesis. The dimethoxybenzyl group also provides a handle for potential cleavage under oxidative conditions, a desirable feature in chiral auxiliary design. This guide provides an in-depth exploration of the applications of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

The accessibility of a chiral molecule is a prerequisite for its widespread application. 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can be synthesized through a straightforward nucleophilic ring-opening of styrene oxide with 3,4-dimethoxybenzylamine. This method is efficient and allows for the preparation of the racemic compound, which can then be resolved into its enantiomers if required for specific stereoselective applications.

Experimental Protocol: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

This protocol outlines the synthesis of the racemic mixture. For enantiomerically pure applications, a subsequent resolution step (e.g., through diastereomeric salt formation with a chiral acid) would be necessary.

Materials:

-

3,4-Dimethoxybenzylamine

-

Styrene oxide

-

Acetonitrile (anhydrous)

-

Benzene

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Distillation apparatus

-

Recrystallization apparatus

Procedure:

-

To a 500 mL round-bottom flask, add 3,4-dimethoxybenzylamine (16.7 g) and styrene oxide (12.0 g).

-

Add 250 mL of acetonitrile to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the solution to reflux and maintain for 16 hours with continuous stirring.

-

After 16 hours, allow the reaction mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain a residue.

-

Distill the residue under vacuum, collecting the fraction that distills above 120°C (at 0.5 mm Hg).

-

The distillate will solidify upon cooling. Recrystallize the solid from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (2-((3,4-dimethoxybenzyl)amino)-1-phenylethanol).

Expected Outcome: This procedure should yield approximately 13.4 g of the desired product as a crystalline solid with a melting point of 93-94°C.

Part 2: Application as a Chiral Ligand in Asymmetric Catalysis

The primary application of chiral amino alcohols like 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is as precursors to chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Two prominent applications are the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Application 1: Enantioselective Addition of Diethylzinc to Aldehydes

Reaction Principle: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one of its enantiotopic faces is preferentially attacked by an ethyl group from another diethylzinc molecule.

Diagram: Proposed Catalytic Cycle for Enantioselective Ethyl Additioon

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

-

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol (as the chiral ligand)

-

Diethylzinc (1.0 M solution in hexanes)

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Magnetic stirrer

-

Syringes

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

-

To the flask, add the chiral amino alcohol (e.g., 0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) to dissolve the ligand.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diethylzinc solution (2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand.

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the catalyst.

-

Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

-

Continue stirring at 0°C and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation (Hypothetical based on analogous ligands):

| Entry | Aldehyde | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | 10 | 0 | 12 | >95 | >90 |

| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 12 | >95 | >92 |

| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 18 | >90 | >88 |

| 4 | Cyclohexanecarboxaldehyde | 10 | 0 | 24 | >85 | >85 |

Application 2: Asymmetric Reduction of Prochiral Ketones

Chiral amino alcohols are precursors to oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts), which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the reducing agent.[1] The predictability and high enantioselectivity of this method make it a valuable tool in organic synthesis.

Reaction Principle: The chiral amino alcohol reacts with a borane source in situ to form a chiral oxazaborolidine catalyst. This catalyst coordinates with both the borane reducing agent (at the nitrogen atom) and the ketone (at the boron atom), bringing them into a constrained, chiral environment. This organization facilitates the stereoselective transfer of a hydride from the borane to one of the enantiotopic faces of the ketone.

Diagram: CBS Reduction Workflow

Caption: Workflow for the CBS-catalyzed asymmetric reduction of a prochiral ketone.

Protocol: Asymmetric Reduction of Acetophenone

Materials:

-

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

-

Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)

-

Acetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Magnetic stirrer

-

Syringes

Procedure:

-

In a flame-dried Schlenk flask under argon, dissolve the chiral amino alcohol (0.1 mmol, 10 mol%) in anhydrous THF (5 mL).

-

Add the borane source (e.g., 0.1 mL of 1 M Borane-THF, 0.1 mmol) to the amino alcohol solution at room temperature to form the oxazaborolidine catalyst in situ. Stir for 15-30 minutes.

-

Cool the solution to the desired temperature (e.g., -20°C to 0°C).

-

In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

-

Slowly add the acetophenone solution to the catalyst solution.

-

Slowly add the remaining borane source (e.g., 0.6 mL of 1 M Borane-THF, 0.6 mmol) to the reaction mixture via a syringe pump over 30 minutes.

-

Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at the reaction temperature.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting 1-phenylethanol by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation (Hypothetical based on analogous catalysts):

| Entry | Ketone | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 10 | 0 | 2 | >95 | >95 |

| 2 | Propiophenone | 10 | 0 | 3 | >95 | >96 |

| 3 | 1-Tetralone | 10 | -20 | 4 | >90 | >98 |

| 4 | 2-Chloroacetophenone | 10 | 0 | 2 | >95 | >94 |

Part 3: Use as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. The amino and hydroxyl groups of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol make it suitable for use as a chiral auxiliary, for instance, in the asymmetric alkylation of enolates. The auxiliary can be attached to a carboxylic acid to form an amide or an ester, and its steric bulk can then direct the approach of an electrophile to one face of the corresponding enolate.

Logical Relationship: Chiral Auxiliary Strategy

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

While specific protocols for using 2-((3,4-dimethoxybenzyl)amino)-1-phenylethanol as a chiral auxiliary are not prevalent in the searched literature, its structural features are analogous to those of well-established auxiliaries like pseudoephedrine. A key feature is the potential for the 3,4-dimethoxybenzyl group to be removed oxidatively, for example, with DDQ or CAN.[2]

Conclusion and Future Outlook

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a chiral amino alcohol with significant potential in asymmetric synthesis. Its straightforward synthesis and bifunctional nature make it an attractive candidate for the development of novel chiral ligands and auxiliaries. While direct, detailed applications in the literature are sparse, its structural analogy to highly successful ligands and auxiliaries provides a strong foundation for its use in enantioselective additions, reductions, and alkylations. Further research into the catalytic activity of its metal complexes and its efficacy as a chiral auxiliary is warranted and could lead to the development of highly efficient and selective asymmetric transformations. The protocols provided herein, based on well-established methodologies for analogous compounds, serve as a valuable starting point for researchers looking to explore the synthetic utility of this promising chiral building block.

References

- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.

- Muñoz-Muñiz, O., & Juaristi, E. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of organic chemistry, 68(10), 3781–3785.

- Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143. (Provides examples of N-3,4-dimethoxybenzyl group cleavage).

-

PrepChem. (n.d.). Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. Retrieved from [Link]

Sources

- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 2. The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Abstract: This document provides a comprehensive guide to the application of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol as a chiral auxiliary for asymmetric synthesis. It is intended for researchers, scientists, and professionals in drug development seeking reliable methods for stereocontrol in the synthesis of chiral molecules. The guide covers the synthesis of the auxiliary, its application in diastereoselective enolate alkylation, and protocols for its subsequent removal to yield enantiomerically enriched products. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

Introduction: The Role of Chiral Auxiliaries

In the landscape of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its inherent chirality directs a subsequent reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been set, the auxiliary is cleaved and can ideally be recovered for reuse. This strategy is highly valued for its predictability, reliability, and applicability to a wide range of substrates, making it a cornerstone in the synthesis of complex, enantiomerically pure molecules like pharmaceuticals and natural products.[2][3]

The 1,2-amino alcohol scaffold is a privileged structure for chiral auxiliaries, capable of forming rigid, chelated intermediates that provide excellent stereochemical control.[4] 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is an exemplary member of this class. Its design incorporates two key features:

-

A (1R,2S)- or (1S,2R)-1-phenyl-2-aminoethanol backbone which, through chelation with a metal cation, creates a conformationally rigid structure to shield one face of a reactive intermediate.

-

A 3,4-dimethoxybenzyl (DMB) group on the nitrogen atom. This group is robust under many reaction conditions but can be cleaved under specific oxidative or acidic conditions, allowing for mild removal of the auxiliary post-transformation.[5]

This guide will detail the synthesis and practical application of this powerful chiral auxiliary.

Synthesis of the Chiral Auxiliary

The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is achieved through a straightforward nucleophilic ring-opening of styrene oxide with 3,4-dimethoxybenzylamine. This reaction provides the target amino alcohol in good yield.

Protocol 1: Synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Materials:

-

3,4-Dimethoxybenzylamine

-

Styrene oxide

-

Acetonitrile (anhydrous)

-

Benzene

-

Hexane

Procedure:

-

Combine 3,4-dimethoxybenzylamine (1.0 eq) and styrene oxide (0.72 eq) in anhydrous acetonitrile.

-

Heat the solution at reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain a residue.

-

Purify the residue by distillation (e.g., Kugelrohr or short-path distillation) at high vacuum (e.g., 0.5 mm Hg), collecting the fraction that distills above 120 °C.

-

The distilled product will solidify upon cooling. Recrystallize the solid from a benzene/hexane solvent system to yield pure N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol).[6] The expected melting point is approximately 93-94 °C.[6]

Application in Asymmetric Alkylation

One of the most powerful applications of this chiral auxiliary is in the diastereoselective alkylation of prochiral carboxylic acid derivatives. The overall workflow involves three key stages: attachment of the auxiliary to form a chiral amide, diastereoselective alkylation of the corresponding enolate, and cleavage of the auxiliary to release the enantiomerically enriched product.

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Step 1: Acylation of the Chiral Auxiliary

The first step is the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride).

Protocol 2: Amide Formation

Materials:

-

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

-

Propionyl chloride (or other acid chloride/anhydride)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq).

-

Slowly add the acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amide by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure acylated auxiliary.

Step 2: Diastereoselective Alkylation

This is the crucial stereocenter-forming step. Deprotonation of the amide with a strong base generates a rigid, chelated Z-enolate. The bulky phenyl group on the stereocenter of the auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less-hindered face. This results in a highly diastereoselective C-C bond formation.[7][8]

Caption: Chelation-controlled model for diastereoselective alkylation.

Protocol 3: Asymmetric Enolate Alkylation

Materials:

-

Acylated chiral auxiliary

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) solution

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Benzyl bromide, Iodomethane)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution typically turns a yellow/orange color.

-

Add the electrophile (1.2-1.5 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, or as determined by TLC analysis. For less reactive electrophiles, the reaction may need to be allowed to warm slowly to a higher temperature (e.g., -40 °C or 0 °C).

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to separate the diastereomers and isolate the major product. Diastereomeric excess (de%) can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral column after auxiliary cleavage.

Table 1: Expected Performance in Asymmetric Alkylation (Note: Data is representative of similar 1,2-amino alcohol auxiliaries like pseudoephedrine and is provided for illustrative purposes. Actual results should be determined empirically.)

| Electrophile (R-X) | Typical Diastereomeric Excess (de%) | Typical Yield (%) |

| Iodomethane | >95% | 85-95% |

| Benzyl bromide | >98% | 90-98% |

| Allyl iodide | >98% | 88-96% |

Step 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to unveil the desired enantiomerically pure product. The DMB group is key to this process, allowing for cleavage under conditions that are typically orthogonal to many other protecting groups. Oxidative cleavage is a common and effective method.

Protocol 4: Oxidative Cleavage with CAN

Materials:

-

Alkylated amide product

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve the alkylated amide product (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add ceric ammonium nitrate (CAN) (2.5-3.0 eq) portion-wise over 15 minutes. The solution will turn a dark red/brown color.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ to consume excess oxidant.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase to yield the crude chiral carboxylic acid. Purify by chromatography or crystallization.

-

The aqueous layers can be basified (e.g., with NaOH) and extracted with DCM to recover the chiral auxiliary for reuse.

Alternative Cleavage: For substrates sensitive to oxidation, strong acid hydrolysis (e.g., refluxing in 6M H₂SO₄ or HCl) can be employed, although this method is harsher and may not be compatible with all functional groups.[5]

Conclusion

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is a highly effective and practical chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its ability to induce high levels of diastereoselectivity in enolate alkylations, makes it a valuable tool for constructing chiral centers with predictable stereochemistry. The strategic inclusion of the DMB group allows for reliable cleavage under mild oxidative conditions, facilitating the recovery of both the desired product and the auxiliary. These features position it as an excellent choice for applications in academic research and the development of complex chiral molecules in the pharmaceutical industry.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality, 31(10), 776-812. [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. (2000). Chemical Reviews, 100(9), 3235-3286. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. (2014). ResearchGate. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Synthesis of N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine. PrepChem.com. [Link]

-

Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2012). ACS Omega. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. (2006). Journal of Chemical Education, 83(1), 127. [Link]

-

Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. researchgate.net [researchgate.net]

analytical techniques for 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

An Application Guide to the Comprehensive Analytical Characterization of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Abstract: This document provides a detailed guide to the essential analytical techniques for the characterization and quality control of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a framework grounded in established scientific principles. We will explore chromatographic and spectroscopic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the methodology, provides step-by-step protocols, and offers guidance on data interpretation.

Introduction and Physicochemical Profile